N-(2,5-Dimethoxy-4-methylphenyl)-4-ethenylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,5-Dimethoxy-4-methylphenyl)-4-ethenylbenzamide is a synthetic compound that belongs to the class of phenethylamines This compound is characterized by the presence of methoxy groups at the 2 and 5 positions of the phenyl ring, a methyl group at the 4 position, and an ethenyl group attached to the benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-Dimethoxy-4-methylphenyl)-4-ethenylbenzamide typically involves the following steps:
Starting Materials: The synthesis begins with 2,5-dimethoxy-4-methylbenzaldehyde and 4-ethenylbenzoic acid.
Condensation Reaction: The aldehyde group of 2,5-dimethoxy-4-methylbenzaldehyde reacts with the carboxylic acid group of 4-ethenylbenzoic acid in the presence of a dehydrating agent such as thionyl chloride to form the corresponding benzamide.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the final compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and the use of automated systems for monitoring and controlling the reaction parameters is common.
Chemical Reactions Analysis
Types of Reactions
N-(2,5-Dimethoxy-4-methylphenyl)-4-ethenylbenzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The ethenyl group can be reduced to an ethyl group using hydrogenation.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles such as thiols or amines in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of N-(2,5-Dimethoxy-4-methylphenyl)-4-ethylbenzamide.
Substitution: Formation of derivatives with substituted functional groups.
Scientific Research Applications
N-(2,5-Dimethoxy-4-methylphenyl)-4-ethenylbenzamide has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with various receptors.
Medicine: Investigated for its potential therapeutic properties, including its role as a ligand for specific receptors.
Industry: Utilized in the development of new materials and as a chemical intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of N-(2,5-Dimethoxy-4-methylphenyl)-4-ethenylbenzamide involves its interaction with specific molecular targets, such as serotonin receptors. The compound binds to these receptors, leading to a cascade of intracellular signaling pathways that result in its observed effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2,5-Dimethoxy-4-methylamphetamine (DOM): A psychedelic compound with similar structural features.
2,5-Dimethoxy-4-iodophenethylamine (DOI): Another compound with similar methoxy substitutions and known for its hallucinogenic properties.
2,5-Dimethoxy-4-methylphenethylamine (2C-D): A compound with similar methoxy and methyl substitutions.
Uniqueness
N-(2,5-Dimethoxy-4-methylphenyl)-4-ethenylbenzamide is unique due to the presence of the ethenyl group attached to the benzamide moiety, which distinguishes it from other similar compounds. This structural feature may contribute to its distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
CAS No. |
53939-57-4 |
---|---|
Molecular Formula |
C18H19NO3 |
Molecular Weight |
297.3 g/mol |
IUPAC Name |
N-(2,5-dimethoxy-4-methylphenyl)-4-ethenylbenzamide |
InChI |
InChI=1S/C18H19NO3/c1-5-13-6-8-14(9-7-13)18(20)19-15-11-16(21-3)12(2)10-17(15)22-4/h5-11H,1H2,2-4H3,(H,19,20) |
InChI Key |
NIMLEQKYKMQBGM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1OC)NC(=O)C2=CC=C(C=C2)C=C)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.